3-[(2-Bromobutanoyl)amino]benzoic acid
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 3-[(2-Bromobutanoyl)amino]benzoic acid follows International Union of Pure and Applied Chemistry guidelines, with the official name being 3-(2-bromobutanoylamino)benzoic acid. The compound exhibits multiple accepted nomenclature variations, including 3-(2-Bromobutanamido)benzoic acid and this compound, all of which accurately describe the same molecular structure. The Chemical Abstracts Service registry number 1401425-26-0 provides unique identification for this compound in chemical databases.
The molecular formula C₁₁H₁₂BrNO₃ reveals the precise elemental composition, containing eleven carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms. This formula corresponds to a molecular weight of 286.12 grams per mole, as determined through computational analysis. The structural complexity arises from the integration of multiple functional groups within a single molecular framework, specifically combining a benzoic acid core with a bromobutanoyl amide substituent.
The Simplified Molecular Input Line Entry System representation CCC(C(=O)Nc1cccc(c1)C(=O)O)Br provides a linear notation that encodes the complete structural information. This notation reveals the connectivity pattern, beginning with the ethyl group (CC), followed by the bromine-substituted carbon, the carbonyl group, and the aromatic ring system with the carboxylic acid functionality. The International Chemical Identifier string InChI=1S/C11H12BrNO3/c1-2-9(12)10(14)13-8-5-3-4-7(6-8)11(15)16/h3-6,9H,2H2,1H3,(H,13,14)(H,15,16) provides comprehensive structural information including stereochemical details and hydrogen connectivity patterns.
Crystallographic and Spectroscopic Characterization
The crystallographic characterization of this compound requires systematic analysis of its solid-state structure, though specific crystallographic data for this compound are not extensively documented in current literature databases. The compound's molecular architecture suggests potential for intermolecular hydrogen bonding interactions, particularly involving the carboxylic acid group and the amide functionality, which would influence crystal packing arrangements. Related benzoic acid derivatives, such as 3-bromo-2-hydroxy-benzoic acid, demonstrate characteristic intermolecular carboxyl-carboxyl hydrogen bonds that link molecules into centrosymmetric dimers with specific ring motifs.
The three-dimensional conformational analysis reveals the spatial arrangement of functional groups within the molecule. The benzoic acid moiety provides a planar aromatic framework, while the 2-bromobutanoyl substituent introduces conformational flexibility through rotation around the amide bond and the butyl chain. The presence of the bromine atom at the 2-position of the butanoyl group creates a chiral center, potentially leading to stereoisomeric forms, though the specific stereochemical configuration is not explicitly defined in standard chemical databases.
Spectroscopic characterization techniques would be expected to reveal characteristic absorption patterns corresponding to the various functional groups present. Nuclear magnetic resonance spectroscopy would show distinct signals for the aromatic protons of the benzoic acid ring system, the aliphatic protons of the butyl chain, and the bromine-bearing carbon environment. Infrared spectroscopy would exhibit characteristic carbonyl stretching frequencies for both the amide and carboxylic acid functionalities, while mass spectrometry would confirm the molecular ion peak at mass-to-charge ratio 286.
| Structural Feature | Characteristic | Implications |
|---|---|---|
| Aromatic Ring System | Benzene ring with meta-substitution | Influences electronic distribution and reactivity |
| Amide Linkage | Secondary amide group | Provides hydrogen bonding capability |
| Carboxylic Acid Group | Terminal carboxyl functionality | Contributes to acidity and hydrogen bonding |
| Bromine Substitution | Halogen at 2-position of butanoyl | Introduces chirality and electronic effects |
| Aliphatic Chain | Ethyl substituent | Adds hydrophobic character and conformational flexibility |
Comparative Analysis of Tautomeric and Conformational Isomerism
The structural framework of this compound presents limited opportunities for tautomeric interconversion due to the stabilized aromatic system and the absence of easily mobilized hydrogen atoms in positions conducive to tautomerism. The carboxylic acid group exists predominantly in its carboxyl form under normal conditions, with minimal contribution from enol tautomers due to the stability of the carbonyl form. The amide functionality similarly remains in its canonical amide structure, as the resonance stabilization between the nitrogen lone pair and the carbonyl group strongly favors this arrangement over any potential imidic acid tautomer.
Conformational isomerism represents a more significant structural consideration for this compound, arising primarily from rotation around single bonds within the molecule. The amide bond connecting the bromobutanoyl group to the benzene ring exhibits restricted rotation due to partial double-bond character from resonance effects, potentially leading to distinguishable rotamers. The butyl chain attached to the carbonyl carbon provides additional conformational flexibility through rotation around the carbon-carbon single bonds, generating multiple stable conformations.
The presence of the bromine atom introduces both steric and electronic effects that influence conformational preferences. The relatively large bromine substituent may create steric hindrance that restricts certain conformational arrangements, while its electronegativity affects the electronic distribution around the adjacent carbon atoms. Comparison with related compounds, such as 4-[(2-Bromobutanoyl)amino]benzoic acid, reveals how positional isomerism affects molecular properties, with the meta-substitution pattern in the 3-isomer providing different steric and electronic environments compared to the para-substitution in the 4-isomer.
Properties
IUPAC Name |
3-(2-bromobutanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-2-9(12)10(14)13-8-5-3-4-7(6-8)11(15)16/h3-6,9H,2H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMZYDGYQPSXIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromobutanoyl)amino]benzoic acid typically involves the following steps:
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Acylation Reaction: : The starting material, 3-aminobenzoic acid, undergoes an acylation reaction with 2-bromobutanoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the desired product, this compound.
Reaction Conditions
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-bromobutanoyl moiety undergoes nucleophilic substitution (SN2) due to the electrophilic nature of the bromine atom.
Key Findings :
-
Copper catalysts enhance substitution efficiency with ammonia .
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Azide substitutions proceed smoothly in polar aprotic solvents like DMF .
Hydrolysis Reactions
The amide and ester groups are susceptible to hydrolysis under acidic or basic conditions.
Mechanistic Insight :
-
Amide hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .
-
Esterification of the carboxylic acid group is reversible under basic conditions .
Oxidation and Reduction Reactions
The bromine atom and butanoyl chain participate in redox reactions.
Notable Observations :
-
Palladium-catalyzed hydrogenation cleanly removes bromine without affecting the amide bond .
-
Strong oxidants like KMnO4 selectively target α-carbons adjacent to carbonyl groups .
Cyclization and Condensation Reactions
The compound participates in intramolecular cyclization and Schiff base formation.
Structural Implications :
-
Cyclization with hydrazine forms stable 1,3,4-thiadiazole rings .
-
Schiff base derivatives exhibit enhanced biological activity due to imine conjugation .
Functional Group Interconversion
The carboxylic acid group undergoes derivatization for enhanced solubility or reactivity.
Applications :
Environmental and Stability Considerations
Scientific Research Applications
Therapeutic Applications
Antimicrobial Activity
Research indicates that derivatives of PABA, including 3-[(2-Bromobutanoyl)amino]benzoic acid, exhibit significant antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa. The modification of the PABA structure enhances its antibacterial activity, making it a candidate for developing new antibiotics to combat resistant strains .
Anticancer Properties
Compounds related to PABA have been investigated for their anticancer effects. Studies suggest that this compound may act as a cytotoxic agent against specific cancer cell lines. The mechanism involves the inhibition of cellular proliferation and induction of apoptosis in cancer cells, which is crucial for developing targeted cancer therapies .
Anti-inflammatory Effects
The anti-inflammatory properties of PABA derivatives have been documented in various studies. These compounds can modulate inflammatory pathways, providing potential therapeutic benefits for conditions characterized by chronic inflammation. The ability to inhibit pro-inflammatory cytokines positions this compound as a promising candidate for treating inflammatory diseases .
Synthesis Methodologies
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with para-aminobenzoic acid as a precursor.
- Bromination Reaction : The introduction of the bromobutanoyl group can be achieved through bromination reactions involving appropriate reagents.
- Acylation : Following bromination, acylation reactions are performed to attach the butanoyl moiety to the amino group on the benzoic acid structure.
- Purification : The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
This multi-step synthesis is critical for obtaining compounds with desired biological activities and properties .
Biological Activities
Antioxidant Properties
Research shows that PABA derivatives exhibit antioxidant activity, which is essential for protecting cells from oxidative stress. This property is particularly relevant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
UV Protection
Like other PABA derivatives, this compound may also find applications in dermatological formulations due to its potential as a UV filter. This application is particularly relevant in sunscreens and cosmetic products aimed at protecting skin from UV radiation .
Case Studies and Research Findings
Several studies illustrate the effectiveness and potential applications of this compound:
Mechanism of Action
The mechanism of action of 3-[(2-Bromobutanoyl)amino]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The bromine atom and the amide group play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The position and nature of substituents significantly impact molecular geometry, electronic properties, and intermolecular interactions. Below is a comparative analysis of key analogs:
Key Observations :
- Electronic Effects : Bromine in aliphatic chains (target) vs. aromatic rings (e.g., ) alters electron-withdrawing capabilities and resonance stabilization.
- Hydrogen Bonding: Analogs like 3-[(3-Oxo-...)benzoic acid exhibit intermolecular O—H···O and N—H···O bonds, stabilizing crystal structures . The target compound may display similar hydrogen-bonding patterns due to its carboxylic acid and amino groups.
Comparison :
Physicochemical Properties
Solubility and Stability :
- Hydrogen Bonding : Analogs like show strong O—H···O and N—H···O interactions, enhancing crystalline stability but reducing aqueous solubility.
- Lipophilicity : The bromobutanyl chain in the target compound likely increases logP compared to aromatic bromine derivatives (e.g., ), improving membrane permeability but complicating aqueous formulation.
Acidity :
- The carboxylic acid group (pKa ~2–3) dominates acidity. Substituents at the meta position (e.g., electron-withdrawing bromine) may slightly lower the pKa compared to unsubstituted benzoic acid.
Key Insights :
Biological Activity
3-[(2-Bromobutanoyl)amino]benzoic acid, a derivative of benzoic acid, has garnered attention in scientific research due to its potential biological activities. This article explores its biological significance, including antimicrobial and anticancer properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
This compound features a bromobutanoyl group attached to an amino group on a benzoic acid backbone. The structural formula can be represented as follows:
This compound is characterized by its unique functional groups which may contribute to its biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of para-aminobenzoic acid (PABA), which share structural similarities, have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| PABA Derivative | MRSA | 32 µg/mL |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 and A549. For example, some PABA derivatives exhibited IC50 values in the range of 5–10 µM against these cell lines .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Benzamide Derivative | MCF-7 | 5.85 |
| This compound | TBD | TBD |
The mechanism through which this compound exerts its biological effects is believed to involve interaction with cellular targets. It may form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to disruption of critical cellular processes . Additionally, the lipophilicity introduced by the bromobutanoyl group may enhance membrane permeability, facilitating cellular uptake.
Case Studies
- Antimicrobial Efficacy : A study focusing on the synthesis of various benzoic acid derivatives found that specific modifications could significantly enhance antimicrobial activity against Gram-positive bacteria. The study suggested that the introduction of halogenated groups could improve efficacy .
- Cytotoxicity Assessment : In a comparative analysis of several benzoic acid derivatives against cancer cell lines, it was observed that compounds with similar structural motifs to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis .
Q & A
What are the standard synthetic methodologies for 3-[(2-Bromobutanoyl)amino]benzoic acid?
Level: Basic
Methodological Answer:
The synthesis typically involves coupling 2-bromobutanoyl chloride with 3-aminobenzoic acid under Schotten-Baumann conditions. Key steps include:
Acylation: React 3-aminobenzoic acid with 2-bromobutanoyl chloride in a basic aqueous-organic biphasic system (e.g., NaOH/CH₂Cl₂) to form the amide bond .
Purification: Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
Characterization: Confirm via melting point, ¹H/¹³C NMR, and FT-IR to validate the bromobutanoamide linkage .
How is the compound characterized using spectroscopic techniques?
Level: Basic
Methodological Answer:
- ¹H NMR: Identify the aromatic protons (δ 7.3–8.2 ppm, meta-substituted benzene) and bromobutanyl chain signals (δ 1.8–4.3 ppm for CH₂ and CH₃ groups) .
- FT-IR: Confirm amide C=O stretch (~1650 cm⁻¹) and carboxylic acid O-H/N-H stretches (~2500–3300 cm⁻¹) .
- Mass Spectrometry (ESI-MS): Detect [M+H]⁺ or [M-H]⁻ ions to verify molecular weight (e.g., C₁₁H₁₁BrN₂O₃: ~315.1 g/mol) .
How can hydrogen bonding patterns in the crystal structure be analyzed?
Level: Advanced
Methodological Answer:
X-ray Crystallography: Use SHELXL for refinement to locate hydrogen bonds .
Graph Set Analysis: Apply Etter’s formalism to classify motifs (e.g., D(2) chains for carboxylic acid dimers) .
Software Tools: Mercury (CCDC) or CrystalExplorer visualize interactions. For example, the benzoic acid group often forms R₂²(8) dimers, while the bromobutanoamide may participate in N-H···O=C contacts .
How to address contradictions in spectroscopic data between theoretical and experimental results?
Level: Advanced
Methodological Answer:
Conformational Analysis: Use DFT calculations (e.g., Gaussian) to model rotameric states of the bromobutanyl chain, which may explain NMR signal splitting .
X-ray Validation: Resolve ambiguities in NOESY or COSY correlations by determining the crystal structure .
Solvent Effects: Re-measure NMR in deuterated DMSO to assess hydrogen bonding’s impact on chemical shifts .
What computational methods validate the molecular geometry?
Level: Advanced
Methodological Answer:
- DFT Optimization: Compare B3LYP/6-311+G(d,p)-optimized geometries with X-ray bond lengths/angles. Discrepancies >0.05 Å suggest lattice packing effects .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., Br···H contacts) using CrystalExplorer .
- Electrostatic Potential Maps: Predict reactive sites (e.g., carboxylic acid proton) using Multiwfn .
What are the challenges in experimental phasing for X-ray diffraction?
Level: Advanced
Methodological Answer:
Heavy Atom Placement: The bromine atom aids phasing via SAD/MAD, but its position relative to the carboxylic acid group may require SHELXD for dual-space solution .
Twinned Data: Use SHELXL’s TWIN/BASF commands to refine twin fractions if crystal twinning occurs .
Resolution Limits: For low-resolution data (<1.0 Å), combine with spectroscopic data to constrain hydrogen atom positions .
What purification techniques are effective post-synthesis?
Level: Basic
Methodological Answer:
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to remove unreacted 3-aminobenzoic acid .
- Column Chromatography: Use silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate brominated byproducts .
- Acid-Base Extraction: Leverage the compound’s carboxylic acid group by partitioning between aqueous NaHCO₃ and organic solvents .
How to design experiments for structure-property relationships?
Level: Advanced
Methodological Answer:
Thermal Analysis: Correlate DSC/TGA data (melting/decomposition points) with hydrogen bonding strength .
Solubility Studies: Test in DMSO, ethanol, and buffers (pH 1–10) to link carboxylate protonation state with solubility .
Reactivity Screening: Assess esterification or amidation kinetics to map electronic effects of the bromobutanyl group .
How to optimize reaction conditions for high yields?
Level: Advanced
Methodological Answer:
DOE (Design of Experiments): Use RSM (Response Surface Methodology) to model variables (temperature, stoichiometry, solvent polarity) .
Catalyst Screening: Test DMAP or pyridine derivatives for acylation efficiency .
In Situ Monitoring: Employ FT-IR or HPLC to track reaction progress and quench at peak yield .
How to apply graph set analysis in hydrogen bonding networks?
Level: Advanced
Methodological Answer:
Identify Motifs: Classify interactions as D (donor), A (acceptor). For example, carboxylic acid dimers are R₂²(8) .
Network Topology: Use TOPOS software to map 1D chains or 2D sheets formed by N-H···O and O-H···O bonds .
Energetic Contributions: Calculate interaction energies (e.g., PIXEL) to rank hydrogen bonds by stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
